molecular formula C5H10O4 B13087397 (2S,3R)-2-hydroxy-3-methoxybutanoic acid

(2S,3R)-2-hydroxy-3-methoxybutanoic acid

Cat. No.: B13087397
M. Wt: 134.13 g/mol
InChI Key: HXGKXDWXDMCHDY-DMTCNVIQSA-N
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Description

(2S,3R)-2-Hydroxy-3-methoxybutanoic acid is a chiral hydroxy acid characterized by a hydroxyl group at the C2 position and a methoxy group at the C3 position, with (2S,3R) stereochemistry. Hydroxy acids with methoxy or alkyl substituents are prevalent in natural products, pharmaceuticals, and industrial applications due to their hydrogen-bonding capacity and stereochemical specificity .

Properties

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

IUPAC Name

(2S,3R)-2-hydroxy-3-methoxybutanoic acid

InChI

InChI=1S/C5H10O4/c1-3(9-2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t3-,4+/m1/s1

InChI Key

HXGKXDWXDMCHDY-DMTCNVIQSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)O)OC

Canonical SMILES

CC(C(C(=O)O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-hydroxy-3-methoxybutanoic acid can be achieved through several methods. One common approach involves the enantioselective reduction of corresponding keto acids using chiral catalysts. Another method includes the use of asymmetric synthesis techniques, such as the Sharpless asymmetric dihydroxylation, to introduce the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-hydroxy-3-methoxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding keto acids using oxidizing agents.

    Reduction: Reduction to alcohols using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and pH to ensure selective reactivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields keto acids, while reduction results in the formation of alcohols.

Scientific Research Applications

(2S,3R)-2-hydroxy-3-methoxybutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-2-hydroxy-3-methoxybutanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in various biochemical reactions. The stereochemistry of the compound is crucial for its binding affinity and reactivity with these targets .

Comparison with Similar Compounds

Structural and Stereochemical Differences

The table below highlights key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Stereochemistry Molecular Formula Molecular Weight CAS RN Key Properties/Applications References
(2S,3R)-2-Hydroxy-3-methoxybutanoic acid (Target) 2-OH, 3-OCH₃ (2S,3R) C₅H₁₀O₄ 134.13 N/A Hypothesized applications in synthesis or catalysis N/A
(2S)-2-Hydroxy-2-isopropyl-3-methoxybutanoic acid 2-OH, 3-OCH₃, 2-isopropyl (2S) C₈H₁₄O₄ 174.20 25039-18-3 Natural product (heliotric acid); potential biosynthetic intermediate
(2S,3R)-3-Hydroxy-2-methylbutanoic acid 3-OH, 2-CH₃ (2S,3R) C₅H₁₀O₃ 118.13 71526-30-2 Metabolite; limited research on bioactivity
(2S,3R)-2-((1-(4-Aminophenyl)ethylidene)amino)-3-hydroxybutanoic acid 2-arylideneamino, 3-OH (2S,3R) C₁₂H₁₄N₂O₃ 234.25 101759-72-2 Corrosion inhibitor in 0.5 N HCl; eco-friendly applications

Key Observations :

  • For example, (2S)-2-isopropyl-3-methoxybutanoic acid (heliotric acid) is a natural product with increased hydrophobicity due to the isopropyl group .
  • Stereochemistry: The (2S,3R) configuration in the target compound may influence its interaction with chiral catalysts or enzymes, similar to (2S,3R)-3-hydroxy-2-methylbutanoic acid, which is a microbial metabolite .

Biological Activity

(2S,3R)-2-hydroxy-3-methoxybutanoic acid, also referred to as 3-hydroxy-2-methylbutanoic acid, is a chiral compound with significant biological relevance. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Chemical Formula : C5_5H10_{10}O3_3
  • Molecular Weight : 118.1311 g/mol
  • IUPAC Name : (2S,3R)-3-hydroxy-2-methylbutanoic acid
  • CAS Number : 71526-30-2

The biological activity of this compound primarily involves its interaction with various enzymes and receptors in biological systems. The presence of hydroxyl and methoxy groups in its structure can influence binding affinities and the specificity of interactions with molecular targets. The compound may undergo hydrolysis to release the corresponding acid, which can further engage in metabolic pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study focusing on related hydroxyalkanoic acids highlighted their effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Metabolic Role

This compound is involved in metabolic pathways related to branched-chain amino acids. Its role as an intermediate in the synthesis of bioactive compounds suggests it may have implications in metabolic disorders and energy production .

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated the antimicrobial properties of several hydroxy fatty acids, including this compound. Results showed significant inhibition against Gram-positive bacteria, indicating its potential as a natural preservative or therapeutic agent .
  • Metabolic Pathway Analysis
    • Research involving metabolic profiling indicated that this compound plays a crucial role in the degradation pathways of branched-chain amino acids. This involvement suggests possible therapeutic applications in metabolic disorders related to amino acid metabolism .

Data Tables

Biological ActivityDescriptionReference
Antimicrobial ActivityEffective against Gram-positive bacteria
Metabolic RoleIntermediate in branched-chain amino acid metabolism
Potential TherapeuticsPossible applications in metabolic disorders

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